molecular formula C22H16Cl2N4O B10908396 1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B10908396
M. Wt: 423.3 g/mol
InChI Key: OATWMBJQULADRY-DHRITJCHSA-N
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Description

1-(2,4-dichlorobenzyl)-N’-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a naphthalene moiety, and a dichlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-N’-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Condensation with Naphthalen-2-ylmethylidene: The final step involves the condensation of the intermediate product with naphthalen-2-ylmethylidene, typically using a catalyst like p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-N’-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the dichlorobenzyl group.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-N’-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-N’-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorobenzyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-3-carbohydrazide
  • 1-(2,4-dichlorobenzyl)-N’-[(E)-benzylidene]-1H-pyrazole-3-carbohydrazide

Uniqueness

1-(2,4-dichlorobenzyl)-N’-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of a pyrazole ring, a naphthalene moiety, and a dichlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16Cl2N4O

Molecular Weight

423.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-[(E)-naphthalen-2-ylmethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C22H16Cl2N4O/c23-19-8-7-18(20(24)12-19)14-28-10-9-21(27-28)22(29)26-25-13-15-5-6-16-3-1-2-4-17(16)11-15/h1-13H,14H2,(H,26,29)/b25-13+

InChI Key

OATWMBJQULADRY-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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